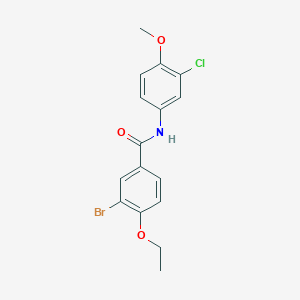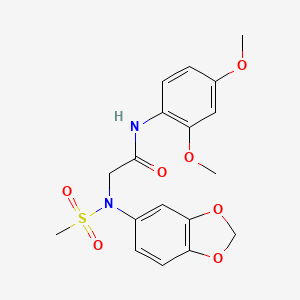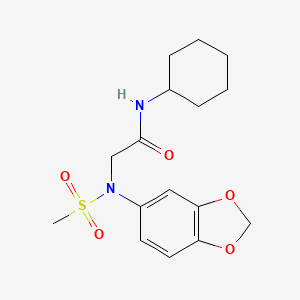![molecular formula C18H17N5O2S B3567050 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567050.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide
Übersicht
Beschreibung
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAPA, and it has been extensively studied for its biological and chemical properties. In
Wirkmechanismus
DAPA exerts its biological effects by inhibiting the activity of various enzymes involved in metabolic pathways. For example, DAPA inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. DAPA also inhibits the activity of tyrosinase, which is involved in the synthesis of melanin, and xanthine oxidase, which is involved in the production of uric acid. The inhibition of these enzymes leads to a decrease in the production of their respective metabolites, which in turn results in the observed biological effects of DAPA.
Biochemical and Physiological Effects:
DAPA has been shown to possess several biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. DAPA has also been shown to possess antitumor properties, which make it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DAPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in a good yield. It is also relatively easy to purify and can be recrystallized from a suitable solvent to improve its purity. However, DAPA has some limitations for lab experiments. It is a relatively new compound, and its biological properties are not fully understood. Further studies are needed to elucidate its mechanism of action and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the study of DAPA. One potential direction is the development of new drugs based on the chemical structure of DAPA. DAPA has been shown to possess several biological properties that make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of DAPA. Further studies are needed to elucidate the molecular mechanisms underlying the observed biological effects of DAPA. Finally, the study of the pharmacokinetics and toxicity of DAPA is also an important future direction. These studies will help to determine the safety and efficacy of DAPA as a potential drug candidate.
Wissenschaftliche Forschungsanwendungen
DAPA has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, tyrosinase, and xanthine oxidase. DAPA has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties. These properties make DAPA a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c19-15-10-16(20)23-18(22-15)26-11-17(24)21-12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H4,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKNKLYMODQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3566971.png)

![3-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3566980.png)

![(2-fluorophenyl){1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3567001.png)
![methyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B3567009.png)
![5-bromo-2-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B3567026.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567033.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3567037.png)
![N-cyclohexyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3567041.png)

![2-[(5-nitro-2-pyridinyl)thio]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3567070.png)


